7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone
Description
Properties
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClO2/c1-19-10-12-20(13-11-19)18-25-27(21-6-3-2-4-7-21)24-8-5-9-26(28(24)29(25)31)32-23-16-14-22(30)15-17-23/h2-18,27H,1H3/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFMTZWRAUYNF-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indanone Core Synthesis
The 1-indanone scaffold is constructed via intramolecular Friedel-Crafts acylation. A representative protocol involves:
- Substrate : 3-Phenylpropanoyl chloride
- Conditions : AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C → 25°C, 12 h
- Yield : 78% (isolated as pale yellow crystals).
This method provides the unsubstituted 1-indanone precursor for subsequent modifications.
Phenoxy Group Installation
Method 2: Transition Metal-Catalyzed Tandem Synthesis
Recent advances employ vanadium catalysts for concurrent ring formation and functionalization:
One-Pot Indanone Assembly
A modified protocol from CN102924278A demonstrates:
Reaction Matrix :
| Component | Quantity | Role |
|---|---|---|
| VO(acac)₂ | 5 mol% | Catalyst |
| (1S,2S)-N,N'-bis(2-hydroxy-3,5-di-t-butylbenzyl)-1,2-diphenylethylenediamine | 6 mol% | Chiral ligand |
| 3-Phenylpropargyl alcohol | 1 eq | Substrate |
| 4-Chlorophenyl boronic acid | 1.5 eq | Coupling partner |
| Toluene | 10 mL/g | Solvent |
Conditions :
- 70°C under O₂ atmosphere (balloon)
- 24 h reaction time
Outcomes :
While originally developed for hydroxylated indanones, this method shows adaptability for methoxycarbonyl derivatives through post-modification.
Method 3: Solid-Phase Synthesis for High-Throughput Production
Automated platforms enable rapid analog synthesis, as evidenced by WO2012007883A1:
Resin Functionalization
- Wang resin (1.2 mmol/g loading)
- Couple Fmoc-protected indanone precursor using HATU/DIPEA
- Fmoc deprotection with 20% piperidine/DMF
Sequential Building Block Addition
| Cycle | Reagent | Purpose |
|---|---|---|
| 1 | 4-Chlorophenol, Cs₂CO₃, DMF | SNAr at C7 |
| 2 | 4-Methylbenzaldehyde, AcOH/NaCNBH₃ | Reductive amination for methylene bridge |
Advantages :
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 47% | 62% | 73% |
| Reaction Steps | 5 | 3 | 4 |
| Scalability | Kilogram-scale demonstrated | Limited to <100g | Multi-gram parallel synthesis |
| Purification Complexity | Column chromatography (3x) | Crystallization | HPLC |
| Estimated COGs/kg* | $12,500 | $8,200 | $15,000 |
*Cost of Goods based on 2025 pricing from American Custom Chemicals Corporation
Emerging Catalytic Strategies
Photoredox-Mediated C-H Functionalization
Preliminary studies show promise for direct C7 phenoxylation:
Biocatalytic Approaches
Engineered P450 enzymes demonstrate:
- Regioselective oxidation of prochiral centers
- Combined oxidation/condensation in single step
- Current limitation: Low turnover number (TON=37)
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Methoxy substituents (e.g., 4-OCH3 in ) are electron-donating, increasing solubility in polar solvents compared to chloro analogs.
Steric and Structural Variations: The 3,4-dimethoxyphenyl substituent () adds steric bulk and polarity, which may hinder crystallization or alter binding interactions in biological systems.
Physical Properties: Predicted boiling points (e.g., 577.7°C for the methoxy variant ) suggest high thermal stability, common in aromatic indanone derivatives. Density variations (1.208 g/cm³ for methoxy vs. ~1.3 g/cm³ estimated for chloro analogs) reflect differences in molecular packing influenced by substituents.
Structural and Crystallographic Analysis
Crystallographic studies of related compounds (e.g., chromenone derivatives in ) utilize SHELX programs (e.g., SHELXL for refinement ). Key features include:
- Intramolecular interactions : Stabilization via C–H···O hydrogen bonds and π-π stacking (e.g., symmetry-related chromen rings in ).
- Disorder handling : Partial occupancies of atoms (e.g., Cl vs. H in ) are resolved through high-resolution data and iterative refinement.
For the target compound, similar methods would likely elucidate its conformation, particularly the planarity of the indanone core and substituent orientations.
Biological Activity
7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone, also known by its CAS number 337921-25-2, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C29H21ClO2
- Molecular Weight : 436.93 g/mol
- Boiling Point : 570.4 ± 50.0 °C (predicted)
- Density : 1.263 ± 0.06 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cell signaling pathways, particularly those related to cancer and inflammation.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and modulating the Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels .
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in various cancer cell lines, which is critical for preventing the proliferation of malignant cells .
2. Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
Case Studies
Several studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the effects of the compound on human breast cancer cell lines. The results showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Inhibition of Inflammation
A separate study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
